Home > Products > Screening Compounds P143647 > 2-Phenoxy-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone
2-Phenoxy-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone - 2034420-12-5

2-Phenoxy-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone

Catalog Number: EVT-3077750
CAS Number: 2034420-12-5
Molecular Formula: C15H16N4O2
Molecular Weight: 284.319
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Pyrimidine: The pyrimidine ring is a common pharmacophore found in numerous drugs and bioactive molecules. It offers diverse opportunities for interactions with biological targets, such as hydrogen bonding and π-stacking. []
  • Azetidine: The azetidine ring introduces conformational constraints, potentially enhancing target selectivity and metabolic stability. []
Synthesis Analysis

Possible Synthetic Strategies:

  • Nucleophilic Substitution: The chlorine atom in 2-(4-fluorobenzylthio)4-chloropyrimidine [] can be substituted with a suitable azetidine derivative, followed by further modifications to introduce the phenoxy-ethanone moiety.
  • Multi-step Synthesis: Similar to the synthesis of 1-(2-(benzylthio)pyrimidin-4-ylamino)-5-(substituted benzylidene)-3-phenyl-2-thioxodihydropyrimidine- 4,6(1H,5H)-diones, [] a multi-step approach involving condensation, cyclization, and substitution reactions can be employed.
Molecular Structure Analysis

Key Structural Features:

  • Planarity: The pyrimidine ring likely adopts a planar conformation, influencing the overall shape of the molecule. []
  • Flexibility: The azetidine ring and the ethanone side chain introduce flexibility, potentially allowing the molecule to adopt different conformations to interact with biological targets. []

Analytical Techniques:

  • X-ray Crystallography: Can determine the precise three-dimensional structure and conformation of the molecule. []
  • NMR Spectroscopy: Provides information about the connectivity and spatial arrangement of atoms within the molecule. []
Mechanism of Action
  • Kinase Inhibition: The presence of the pyrimidine and azetidine rings suggests potential kinase inhibitory activity, as observed in similar structures targeting JAK, EGFR, and FLT3 kinases. [, , , ]
  • Receptor Modulation: The molecule could potentially interact with specific receptors involved in various signaling pathways, as seen with histamine H3 receptor agonists. []
Physical and Chemical Properties Analysis

Potential Properties:

  • Stability: The azetidine ring could enhance metabolic stability compared to similar compounds lacking this structural feature. []
Applications
  • Drug Discovery: Exploring its potential as a scaffold for developing novel therapeutic agents targeting kinases or specific receptors involved in diseases like cancer, autoimmune disorders, and inflammatory conditions. [, , , , ]
  • Chemical Probe Development: Synthesizing derivatives of the compound as chemical probes to investigate biological pathways and elucidate the role of specific proteins in disease models. []

1. 3-[3H] 1-(Azetidin-1-yl)-2-(6-(4-fluoro-3-methyl-phenyl)pyrrolo[3,2-b]pyridin-1-yl)ethanone ([3H]-JNJ- GluN2B-5) []

  • Compound Description: [3H]-JNJ- GluN2B-5 is a radioligand designed for research on GluN2B-containing NMDA receptors. It exhibits high affinity and selectivity for these receptors over sigma receptors. []
  • Relevance: This compound shares the core structure of an azetidin-1-yl-ethanone moiety with 2-Phenoxy-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone. The difference lies in the substitution on the ethanone, where [3H]-JNJ- GluN2B-5 features a complex pyrrolo[3,2-b]pyridine system, while the target compound has a phenoxy group. []

2. (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979) []

  • Compound Description: AZD1979 acts as a melanin-concentrating hormone receptor 1 (MCHr1) antagonist. This compound possesses favorable physicochemical properties, making it suitable for CNS indications. []

3. 2-(4-(2,4-Dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone Derivatives (9(a–e) and 10(a–g)) []

  • Compound Description: This series of compounds were synthesized and evaluated for their antileukemic activity. Some derivatives, specifically those with electron-withdrawing halogen substituents on the phenyl ring, demonstrated significant potency against human leukemia cells. []
  • Relevance: Compounds 9(a–e) and 10(a–g) share the 2-phenoxy-1-piperidin-1-yl-ethanone structure with 2-Phenoxy-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone. The key difference lies in the replacement of the azetidine ring in the target compound with a piperidine ring, further substituted with a propyl-piperidine group in compounds 9(a–e) and 10(a–g). []

4. 4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-trifluoromethylphenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)benzamide [, , , , , , , , ]

  • Compound Description: This compound and its various salts are highlighted for their protein kinase inhibiting properties. Research has focused on identifying salt forms with improved solubility and bioavailability for potential therapeutic applications. [, , , , , , , , ]

5. (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) []

  • Compound Description: CHMFL-FLT3-122 functions as a potent and orally available FLT3 kinase inhibitor, showing promise for treating FLT3-ITD positive acute myeloid leukemia. It exhibits significant selectivity over other kinases, minimizing potential side effects. []

6. 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone []

  • Compound Description: This compound, synthesized from 2-(pyridine-2-ylamino)acetohydrazide, exhibits notable antimicrobial activity. Its structure features a 1,3,4-oxadiazole ring, a motif associated with various biological activities. []
  • Relevance: This compound, while structurally distinct from 2-Phenoxy-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone, shares the common feature of an ethanone chain with a heterocyclic ring substitution at the alpha carbon. In this case, the heterocycle is a 5-mercapto-1,3,4-oxadiazol-2-yl group. []

7. 2-((4-(1H-Benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl) pyrimidin-2-yl)thio)-N-methylacetamide []

  • Compound Description: This compound belongs to a series synthesized and evaluated for antimicrobial activity. It incorporates a benzimidazole group and a pyrimidine ring linked via a thioacetamide chain. []

8. 2-(4-Phenyl-6-(4-(piperidin-1-yl) aryl substituted) pyrimidin-2-yl) isoindoline-1, 3-diones []

  • Compound Description: This series of compounds was synthesized using microwave irradiation and screened for antibacterial activity. The structure comprises a pyrimidine ring linked to an isoindoline-1,3-dione moiety and further substituted with a piperidine group. []

9. 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones []

  • Compound Description: This class of compounds targets poly (ADP-Ribose) polymerase (PARP) in human breast cancer cells. They exhibit moderate to significant anti-cancer activity and inhibit PARP1 catalytic activity. []
  • Relevance: While structurally distinct from 2-Phenoxy-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone, these compounds share the common element of a pyrimidine ring, highlighting the significance of this moiety in medicinal chemistry. []

10. 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines []

  • Compound Description: This series represents a novel class of non-imidazole histamine H3 receptor agonists. They display potent in vitro activity and exhibit central nervous system effects in vivo. []
  • Relevance: These compounds, specifically exemplified by VUF16839 (14d), share the 4-azetidin-1-yl)pyrimidin-2-amine core structure with 2-Phenoxy-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone. The difference lies in the lack of the ethanone and phenoxy substituents on the azetidine ring in VUF16839 and its analogues. []

11. Alkyl 2-{[(2r,3s,5r)-5-(4-Amino-2-oxo-2n-pyrimidin-1-yl)-3-hydroxy-tétrahydro-furan-2-ilméthoxy]-phénoxy-phosphorilamino}-propionates []

  • Compound Description: This series of compounds are nucleoside inhibitors of the HCV NS5B RNA polymerase. They target a key enzyme involved in viral replication. []

12. (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone [, ]

  • Compound Description: This compound exhibits cytotoxic activity against various cancer cell lines, including breast, colon, and liver cancer. It also shows inhibitory activity against multiple receptor tyrosine kinases, including FGFR, EGFR, IR, and VEGFR. [, ]
  • Relevance: Although structurally different from 2-Phenoxy-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone, this compound shares the presence of a pyrimidine ring as a key structural motif, highlighting the relevance of this scaffold in medicinal chemistry. [, ]

13. 2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile Heminaphthyldisulfonate []

  • Compound Description: This compound acts as a Janus kinase (JAK) inhibitor, specifically targeting JAK3. It exhibits potential for treating autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. []

14. {3-[4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-pyrazol-1-yl]-1-ethylsulphonyl-azetidin-3-yl}-acetonitrile Dichloroacetate []

  • Compound Description: This compound is a dichloroacetate salt form of a known Janus kinase (JAK) inhibitor. It shows selectivity for JAK3 and holds potential for treating autoimmune diseases. []

15. 1-[(2RS,3RS)-4-Acetyl-2-hydroxy-3-(5-methoxy-4-methyl-3-phenylpyrazol-1-ylamino)-2,5-dimethyl-2,3-dihydrofuran-3-yl]ethanone []

  • Compound Description: This compound, containing a pyrazole and a dihydrofuran ring connected by an NH bridge, has been structurally characterized. []

16. 4-(2H-Chromene-3yl)-3-phenoxy-1-(4-methoxy/methylphenyl)azetidin-2-ones []

  • Compound Description: This series of β-lactams was synthesized via a Staudinger reaction using 2H-3-chromeneimine and phenoxyacetyl chloride. []

17. N1,n2-Disubstituted N4-[4-(1-methyl-1H-indol-3-yl)-pyrimidin-2-yl]-5-methoxybenzene-1,2,4-triamine Dichloroacetate []

  • Compound Description: This compound, specifically exemplified by the dichloroacetate salt of N-{2-[(2-dimethylaminoethyl)-methyl-amino]-5-[4-(1-methyl-1H-indol-3-yl)-pyrimidin-2-ylamino]-4-methoxyphenyl}-acrylamide, acts as an EGFR modulator for cancer treatment. []

18. {1((1Phenylethylidene) amino) naphtha (2,1-b)furan-2- yl}4-substituted pyrimidin-2-amine Derivatives (4a-4j) []

  • Compound Description: This series of compounds was synthesized and evaluated for antitubercular activity. Their structure incorporates a naphthofuran system linked to a pyrimidine ring through an amine bridge. []

19. 2-(2-(1-Substituted-1H-pyrazol-3-yl)phenoxy)-4,6-dimethoxypyrimidine Derivatives []

  • Compound Description: These compounds were synthesized and screened for herbicidal and fungicidal activities. While they did not show significant herbicidal activity, some derivatives exhibited promising antifungal properties. []

20. 3-(2-(4-Fluorobenzylthio)pyrimidin-4-ylamino)-2-(3-substituted phenyl)thiazolidin-4-one Analogues (6a-i) []

  • Compound Description: This series of compounds was synthesized and evaluated for antimicrobial and antioxidant properties. Some derivatives exhibited promising activities in both assays. []

21. Methyl 2-{2-[4-Oxo-3-(arylcarbonylamino)-1,3-thiazolidin-2-yl] phenoxy} acetates (3a-h) [, ]

  • Compound Description: This series of compounds, incorporating a thiazolidine ring, was synthesized and evaluated for antibacterial activity. The compounds' structures include a phenoxyacetate moiety linked to the thiazolidine ring. [, ]

22. Methyl 2-{2-[3-Chloro-4-oxo-1-(arylcarbonylamino)azetidin-2-yl]phenoxy} acetates (4a-e) [, ]

  • Compound Description: This series of compounds, containing an azetidine ring, was synthesized and screened for antibacterial activity. They feature a phenoxyacetate group attached to the azetidine ring. [, ]

23. Methyl 2-(2-{[5-Oxo-2-phenyl-1-(arylcarbonylamino)-2-imidazolin-4-ylidene]methyl} phenoxy)acetates (6a-i) [, ]

  • Compound Description: This series of compounds, featuring an imidazoline ring, was synthesized and evaluated for their antibacterial activity. Their structure includes a phenoxyacetate group connected to the imidazoline ring. [, ]

24. Methyl 2-{2-[(5-Oxo-2-phenyl-1-{[(arylamino)thioxomethyl]amino}-2-imidazolin-4-ylidene)methyl] phenoxy}acetates (7a-p) [, ]

  • Compound Description: This series of compounds, similar to the previous one, contains an imidazoline ring and a phenoxyacetate group. They were synthesized and evaluated for their antibacterial activity. [, ]
  • Relevance: As with the previous compound, this series shares the phenoxy group with 2-Phenoxy-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone but differs significantly in its core structure. The target compound features an azetidine and pyrimidine ring system, while this series revolves around an imidazoline ring. [, ]

Properties

CAS Number

2034420-12-5

Product Name

2-Phenoxy-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone

IUPAC Name

2-phenoxy-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone

Molecular Formula

C15H16N4O2

Molecular Weight

284.319

InChI

InChI=1S/C15H16N4O2/c20-14(11-21-13-5-2-1-3-6-13)19-9-12(10-19)18-15-16-7-4-8-17-15/h1-8,12H,9-11H2,(H,16,17,18)

InChI Key

GMFVBKMAJBHZEQ-UHFFFAOYSA-N

SMILES

C1C(CN1C(=O)COC2=CC=CC=C2)NC3=NC=CC=N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.